molecular formula C13H8Br2N2O4S2 B14272947 1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) CAS No. 136280-53-0

1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)

Cat. No.: B14272947
CAS No.: 136280-53-0
M. Wt: 480.2 g/mol
InChI Key: JWCUOEQTPMTRIL-UHFFFAOYSA-N
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Description

Bis(p-bromophenylsulfonyl)diazomethane is a diazo compound characterized by the presence of two p-bromophenylsulfonyl groups attached to a diazomethane moiety Diazo compounds are known for their unique reactivity, which makes them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(p-bromophenylsulfonyl)diazomethane typically involves the reaction of p-bromobenzenesulfonyl chloride with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is highly toxic and potentially explosive. The general reaction scheme is as follows:

    Preparation of p-bromobenzenesulfonyl chloride: This is achieved by reacting p-bromobenzenesulfonic acid with thionyl chloride.

    Reaction with diazomethane: The p-bromobenzenesulfonyl chloride is then reacted with diazomethane in an inert solvent such as ether, under low temperatures to prevent decomposition.

Industrial Production Methods

While specific industrial production methods for bis(p-bromophenylsulfonyl)diazomethane are not well-documented, the general principles of handling diazo compounds apply. Industrial synthesis would involve scaling up the laboratory procedures with stringent safety measures to handle the toxic and explosive nature of diazomethane.

Chemical Reactions Analysis

Types of Reactions

Bis(p-bromophenylsulfonyl)diazomethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Oxidation and Reduction: The diazo group can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Metal catalysts such as copper or palladium are often used to facilitate cycloaddition reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while cycloaddition reactions can produce various heterocyclic compounds.

Scientific Research Applications

Bis(p-bromophenylsulfonyl)diazomethane has several scientific research applications:

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazo coupling reactions.

    Industry: Used in the production of polymers and other advanced materials due to its reactivity and ability to form stable intermediates.

Mechanism of Action

The mechanism of action of bis(p-bromophenylsulfonyl)diazomethane involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas. This carbene can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    Diazomethane: The simplest diazo compound, used widely in organic synthesis.

    Bis(phenylsulfonyl)diazomethane: Similar structure but without the bromine substituents, leading to different reactivity and applications.

    Ethyl diazoacetate: Another diazo compound used in cycloaddition reactions and as a carbene precursor.

Uniqueness

Bis(p-bromophenylsulfonyl)diazomethane is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The bromine substituents can also provide additional sites for further functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

136280-53-0

Molecular Formula

C13H8Br2N2O4S2

Molecular Weight

480.2 g/mol

IUPAC Name

1-bromo-4-[(4-bromophenyl)sulfonyl-diazomethyl]sulfonylbenzene

InChI

InChI=1S/C13H8Br2N2O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(17-16)23(20,21)12-7-3-10(15)4-8-12/h1-8H

InChI Key

JWCUOEQTPMTRIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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